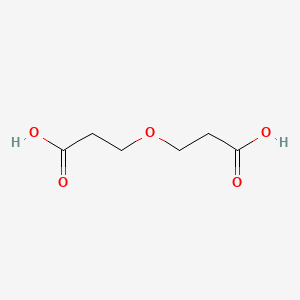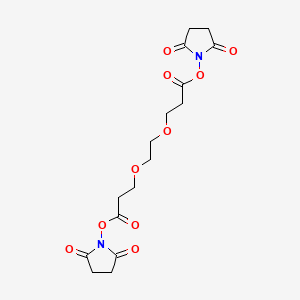
1,2-Bis(2-propynyloxy)ethane
Descripción general
Descripción
“1,2-Bis(2-propynyloxy)ethane” is a homobifunctional PEG linker with two propargyl groups . It has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“1,2-Bis(2-propynyloxy)ethane” has a molecular weight of 138.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The XLogP3-AA value is 0.2 .
Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “1,2-Bis(2-propynyloxy)ethane,” also known as “Bis-propargyl-PEG1.” However, the available information does not provide a detailed breakdown of unique applications as requested. The compound is mentioned as a homobifunctional PEG linker with two propargyl groups, which suggests its use in PEGylation processes . PEGylation is a well-known method used in drug delivery to improve the pharmacokinetics of therapeutic agents.
Safety and Hazards
The compound is considered hazardous and has a GHS02 signal word of "Danger" . It has several hazard statements, including H225 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
“1,2-Bis(2-propynyloxy)ethane” is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This suggests potential applications in the development of new materials and in bioconjugation reactions.
Mecanismo De Acción
Target of Action
1,2-Bis(2-propynyloxy)ethane, also known as Bis-propargyl-PEG1, is a homobifunctional polyethylene glycol (PEG) linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl groups on the compound can form triazole linkages with these targets via a copper-catalyzed Click Chemistry reaction .
Mode of Action
The mode of action of Bis-propargyl-PEG1 involves the formation of triazole linkages with azide-bearing compounds or biomolecules . This is achieved through a copper-catalyzed Click Chemistry reaction . The resulting triazole linkages can serve as stable connections in the creation of larger molecular structures .
Biochemical Pathways
The specific biochemical pathways affected by Bis-propargyl-PEG1 are dependent on the azide-bearing compounds or biomolecules it interacts with . As a linker molecule, Bis-propargyl-PEG1 can influence a wide range of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
As a peg linker, it is likely to have good solubility and stability .
Result of Action
The result of Bis-propargyl-PEG1’s action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can facilitate the creation of larger molecular structures, potentially enabling the development of new materials and bioconjugation reactions .
Action Environment
The action of Bis-propargyl-PEG1 is influenced by environmental factors such as the presence of copper catalysts and azide-bearing compounds or biomolecules . The efficacy and stability of the compound can also be affected by factors such as temperature and pH .
Propiedades
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWCSPBGKGOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124238-56-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501174405 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-propynyloxy)ethane | |
CAS RN |
124238-56-8, 40842-04-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene Glycol 1,2-Bis(2-propynyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















